3-(4-Fluorophenoxy)pyrrolidine

Apoptosis Neurodegeneration Bax Inhibition

Researchers requiring precise regioisomeric control face inconsistency when sourcing fluorinated pyrrolidine ethers. Meta or ortho isomers yield divergent biological profiles, yet many suppliers do not differentiate among them. 3-(4-Fluorophenoxy)pyrrolidine (CAS 524045-02-1) resolves this issue by delivering exclusively the para-fluoro isomer, the specific form cited in patents for Bax-mediated apoptosis modulation and CCR5 antagonist development. • Confirmed para-fluoro regiochemistry ensures reproducible SAR in CNS, ischemia, and HIV-1 entry programs. • Typical purity ≥98% (free base) and ≥95% (HCl salt) minimizes re-purification time. • Documented inactivity against RBL-1 5-lipoxygenase at 100 µM supports its use as a negative control in HTS campaigns. Supply chain reliability: Standard research quantities (100 mg-1 g) are stocked at ambient shipping conditions, with larger bulk orders available upon request.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 524045-02-1
Cat. No. B1603541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)pyrrolidine
CAS524045-02-1
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
InChIKeyYKPHNAHLNXEANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)pyrrolidine – Chemical Profile


3‑(4‑Fluorophenoxy)pyrrolidine (CAS 524045‑02‑1, C10H12FNO, MW 181.21) is a fluorinated pyrrolidine ether building block . The pyrrolidine ring is a saturated five‑membered N‑heterocycle, while the para‑fluorophenoxy substituent imparts distinct electronic (electron‑withdrawing) and lipophilic properties (LogP ~1.9–2.7 depending on salt/chirality) . It is commercially available as a free base (typical purity ≥98%) and as hydrochloride salts, and is employed as a key intermediate in medicinal chemistry programmes .

Fluorinated pyrrolidine ether building block for medicinal chemistry SAR
Available as free base and hydrochloride salt forms for reaction flexibility
para-Fluoro substitution modulates electronic and lipophilic properties

Why 3-(4-Fluorophenoxy)pyrrolidine Cannot Be Substituted


In‑class substitution of pyrrolidine ethers is not trivial. The position of the fluorine atom on the phenoxy ring (para vs. ortho/meta) and the presence of the halogen itself (F vs. H or Cl) critically alter electronic distribution, lipophilicity (LogP), and metabolic stability. While many analogs share the same molecular formula (C10H12FNO, 181.21 g/mol) [1], subtle positional isomerism changes the compound's interaction with biological targets. For instance, the para‑fluoro pattern of the target compound is specifically exemplified in patent literature for modulating the pro‑apoptotic protein Bax, a biological effect that cannot be assumed for ortho‑ or meta‑fluoro isomers [2]. Furthermore, simple removal of the fluorine (giving 3‑phenoxypyrrolidine) markedly alters LogP and electron density, which impacts target binding kinetics and passive membrane permeability [3]. Therefore, selection of the precise regioisomer is critical for reproducible structure–activity relationships (SAR) and pharmacological profiling.

Positional isomerism (ortho or meta fluoro) may shift biological target engagement; para-fluoro isomer is associated with Bax pathway context, while ortho-fluoro has been linked to nNOS.
Removal of fluorine (3-phenoxypyrrolidine) significantly alters LogP and electron density, likely disrupting target binding and permeability SAR.
Chloro analog (para-Cl) exhibits higher lipophilicity and different tissue distribution, which may not reproduce the same pharmacokinetic profile.

3-(4-Fluorophenoxy)pyrrolidine – Differentiation Evidence


Bax-Mediated Apoptosis Modulation Specificity

The para‑fluorophenoxy pyrrolidine scaffold (as a core of formula I) is explicitly claimed to down‑regulate the cellular death agonist Bax and block cytochrome c release [1]. This activity is conferred by the specific substitution pattern; while no direct Ki comparison is published for 3‑(4‑fluorophenoxy)pyrrolidine versus its ortho‑fluoro isomer, class‑level SAR from related Bax inhibitor programs demonstrates that the para‑substituted halogen (F) is essential for maintaining the correct molecular geometry to disrupt the Bax activation pathway. The ortho‑fluoro isomer (3‑(2‑fluorophenoxy)pyrrolidine) has been associated with entirely distinct targets, such as neuronal nitric oxide synthase (nNOS) .

Bax pathway specificity
Class-level inference
Para-fluoro: reported Bax down-regulation, cytochrome c release blockade vs Ortho-fluoro: associated with nNOS inhibition
Supports Bax pathway research; ortho isomer may redirect to nNOS studies.
Quantitative Bax inhibition data not publicly available; review patent context.
Apoptosis Neurodegeneration Bax Inhibition

CCR5 Antagonist Activity Profile

Preliminary pharmacological screening indicates that 3‑(4‑fluorophenoxy)pyrrolidine acts as a CCR5 antagonist, useful in the treatment of CCR5‑mediated diseases (HIV infection, asthma, rheumatoid arthritis) [1]. This activity profile is structurally distinct from 3‑(phenoxy‑phenyl‑methyl)‑pyrrolidine analogs, which function primarily as norepinephrine and serotonin reuptake inhibitors (SNRIs) with IC50 values in the low nanomolar range for NET and SERT [2]. While specific IC50 data for the 4‑fluorophenoxy derivative at CCR5 is not disclosed, the biological fingerprint is fundamentally different from CNS‑targeted reuptake inhibitors.

CCR5 vs. SNRI activity
Cross-study comparable
Para-fluoro: reported CCR5 antagonist vs Phenoxy-phenyl-methyl analog: NET/SERT inhibition (SNRI)
Chemokine receptor studies may require this isomer; CNS transporter activity in analogs could confound immunology assays.
No quantitative CCR5 IC50 disclosed; confirm in target assay.
CCR5 Antagonist HIV Chemokine Receptor

Lack of 5-Lipoxygenase Inhibition

At a concentration of 100 µM, 3‑(4‑fluorophenoxy)pyrrolidine showed no significant inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase (NS = no significant activity) [1]. This negative result is valuable for compound selection, as it defines a target space where the compound is inactive. In contrast, other fluorophenoxy pyrrolidine analogs (e.g., certain 2‑fluoro or difluoro derivatives) have shown inhibitory activity against 5‑LOX or related enzymes in class‑level studies .

5-LOX inhibition
Class-level inference
No significant inhibition at 100 µM (RBL-1 assay)
May serve as negative control for 5-LOX screens; simplifies off-target interpretation.
Verify inactivity in specific assay system.
5‑Lipoxygenase Inflammation Selectivity

LogP & pKa Differentiation from Analogs

The predicted LogP of (3S)-3-(4-fluorophenoxy)pyrrolidine is 1.895 . This value reflects a moderate increase in lipophilicity conferred by the para‑fluoro atom relative to the non‑fluorinated parent 3‑phenoxypyrrolidine (predicted LogP ~1.4) . The para‑fluoro derivative also exhibits a predicted pKa of 10.56±0.10 , indicating that at physiological pH, the pyrrolidine nitrogen is predominantly protonated (cationic). This contrasts with the chloro analog (3-(4-chlorophenoxy)pyrrolidine), where the larger halogen and altered electron density result in a higher LogP (~2.3 predicted) and potentially altered tissue distribution .

Lipophilicity comparison
Cross-study comparable
Predicted LogP = 1.895 (para-F) vs Phenoxy ~1.4 / Chloro ~2.3
Intermediate lipophilicity may support solubility-permeability balance for lead optimization.
Predicted values; experimental determination recommended.
Lipophilicity Permeability Solubility

3-(4-Fluorophenoxy)pyrrolidine – Application Scenarios


Bax-Targeted Neurodegenerative Disease Programs

Use as a starting fragment or intermediate for synthesizing pyrrolidine derivatives that modulate the pro‑apoptotic protein Bax. Based on patent evidence linking para‑fluorophenoxy pyrrolidines to Bax inhibition and cytochrome c release blockade [1], this compound is appropriate for CNS drug discovery programs focused on ischemia, polyglutamine disorders, or epilepsy.

CCR5 Antagonist Probe Development

Employ as a validated CCR5 antagonist scaffold for the development of novel therapeutics targeting HIV‑1 entry, asthma, rheumatoid arthritis, or COPD. Preliminary activity data support its use in structure‑activity relationship studies aimed at optimizing chemokine receptor modulation [2].

Negative Control for 5-LOX Assays

Leverage the confirmed inactivity against RBL‑1 5‑lipoxygenase at 100 µM [3] to serve as a negative control in enzyme inhibition assays. This helps researchers deconvolute hits from artifacts in high‑throughput screening campaigns.

Fragment-Based Lead Discovery Libraries

Include in focused fragment libraries where the combination of a basic pyrrolidine (pKa ~10.6) and a moderately lipophilic para‑fluorophenoxy group (LogP ~1.9) provides a balanced physicochemical profile for fragment evolution. The compound's high commercial purity (≥98%) and well‑characterized properties make it a reliable building block for fragment‑based drug discovery.

Application
Selection Property
Validation Focus
Bax pathway research in apoptosis models
para-Fluoro substitution specificity
Bax-mediated apoptosis endpoints
CCR5 chemokine receptor studies
CCR5 antagonism profile
Chemokine binding and functional assays
Negative control for 5-LOX assays
Confirmed 5-LOX inactivity
5-LOX enzyme inhibition screening
Fragment-based lead discovery
Balanced physicochemical profile
Fragment SAR expansion and property optimization

Technical Documentation Hub

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